molecular formula C10H19NO2 B1418906 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid CAS No. 1155945-69-9

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid

Cat. No.: B1418906
CAS No.: 1155945-69-9
M. Wt: 185.26 g/mol
InChI Key: CBUSJOHWAFIYJR-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C10H19NO2. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, attached to a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperidine with 2-methylacrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction mixture is maintained at a temperature of around 50-60°C and a pressure of 1-2 atm to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process is automated to ensure consistent quality and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically result in the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), solvent (ethanol, water).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted piperidines.

Scientific Research Applications

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

  • 2-Methyl-3-(4-ethylpiperidin-1-yl)propanoic acid
  • 2-Methyl-3-(4-propylpiperidin-1-yl)propanoic acid
  • 2-Methyl-3-(4-butylpiperidin-1-yl)propanoic acid

Comparison: 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSJOHWAFIYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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